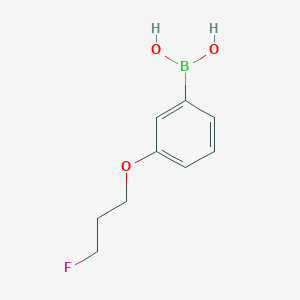

(3-(3-Fluoropropoxy)phenyl)boronic acid

Description

Properties

IUPAC Name |

[3-(3-fluoropropoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c11-5-2-6-14-9-4-1-3-8(7-9)10(12)13/h1,3-4,7,12-13H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYJXAFWBGCCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCCCF)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30590222 | |

| Record name | [3-(3-Fluoropropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915402-01-6 | |

| Record name | [3-(3-Fluoropropoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30590222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (3-(3-Fluoropropoxy)phenyl)boronic acid: A Technical Guide for Drug Development Professionals

This guide provides an in-depth exploration of a robust synthetic pathway for (3-(3-Fluoropropoxy)phenyl)boronic acid, a valuable building block in contemporary drug discovery. The strategic incorporation of a fluorinated side chain offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. This document will detail the synthetic strategy, provide a step-by-step experimental protocol, and discuss the underlying chemical principles, offering researchers and drug development professionals a comprehensive resource for the preparation of this important intermediate.

Introduction: The Strategic Importance of Fluorinated Boronic Acids in Medicinal Chemistry

Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many pharmaceuticals.[2][3] The utility of (3-(3-Fluoropropoxy)phenyl)boronic acid, in particular, stems from the unique properties imparted by the 3-fluoropropoxy substituent. The introduction of fluorine can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making it a key strategy in lead optimization.[4]

Synthetic Strategy: A Two-Step Approach

The synthesis of (3-(3-Fluoropropoxy)phenyl)boronic acid can be efficiently achieved through a two-step sequence commencing with a commercially available starting material, 3-hydroxyphenylboronic acid. The chosen strategy involves an initial etherification to introduce the fluorinated side chain, followed by purification of the final product. This approach is favored for its convergency and reliance on well-established, high-yielding reactions.

Experimental Protocol

Part 1: Synthesis of 1-bromo-3-fluoropropane

This protocol outlines the preparation of the key alkylating agent, 1-bromo-3-fluoropropane, from 3-fluoro-1-propanol.

Materials:

-

3-fluoro-1-propanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 3-fluoro-1-propanol (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add phosphorus tribromide (0.4 eq) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 1-bromo-3-fluoropropane as a volatile liquid. Due to its volatility, it is recommended to use the crude product directly in the subsequent step.

Part 2: Synthesis of (3-(3-Fluoropropoxy)phenyl)boronic acid

This section details the etherification of 3-hydroxyphenylboronic acid with the prepared 1-bromo-3-fluoropropane.

Materials:

-

3-Hydroxyphenylboronic acid

-

1-bromo-3-fluoropropane

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-hydroxyphenylboronic acid (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq) and 1-bromo-3-fluoropropane (1.2 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours under an inert atmosphere.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

-

Combine the organic extracts and wash with 1 M HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (3-(3-Fluoropropoxy)phenyl)boronic acid as a white to off-white solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight | Typical Yield | Purity (¹H NMR) |

| (3-(3-Fluoropropoxy)phenyl)boronic acid | C₉H₁₂BFO₃ | 198.00 | 75-85% | >95% |

Mechanistic Insights

The synthesis hinges on two fundamental organic reactions. The first part, the conversion of an alcohol to an alkyl bromide using PBr₃, proceeds via the formation of a phosphite ester intermediate, which is then displaced by the bromide ion in an SN2 reaction.

The core of the synthesis is the Williamson ether synthesis in the second part. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 3-hydroxyphenylboronic acid, forming a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of 1-bromo-3-fluoropropane in an SN2 reaction, displacing the bromide and forming the desired ether linkage. The boronic acid moiety is generally stable to these reaction conditions.[5]

Synthetic Workflow Diagram

Caption: Synthetic scheme for (3-(3-Fluoropropoxy)phenyl)boronic acid.

Conclusion and Future Perspectives

The described synthetic route provides a reliable and scalable method for the preparation of (3-(3-Fluoropropoxy)phenyl)boronic acid. The starting materials are readily available, and the reactions are straightforward to perform in a standard laboratory setting. This versatile building block is primed for use in Suzuki-Miyaura cross-coupling reactions to generate a diverse array of fluorinated analogues of biologically active compounds.[6] The continued development of novel fluorinated building blocks is a testament to the enduring importance of fluorine chemistry in the quest for new and improved therapeutics.

References

- Organic Syntheses Procedure: (3,4,5-trifluorophenyl)boronic acid.

- 3-Hydroxyphenylboronic acid pinacol ester 97 214360-76-6 - Sigma-Aldrich.

- 1256355-40-4|(4-Methoxy-2-(methoxycarbonyl)phenyl)boronic acid - BLDpharm.

- Organic Syntheses Procedure.

- 3-Hydroxyphenylboronic acid = 95.0 87199-18-6 - Sigma-Aldrich.

- Preparation method of hydroxyphenylboronic acid - Google Patents.

- Suzuki coupling of different chloropyridines with phenylboronic acids a - ResearchGate.

- Suzuki Coupling - Organic Chemistry Portal.

- 1256355-25-5| Chemical Name : 2-Methoxypyridine-3-boronic acid hydrate | Pharmaffiliates.

- Phenylboronic acid - Wikipedia.

- Boric Acid Catalyzed Chemoselective Esterification of a-Hydroxycarboxylic Acids.

- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.

- 3-Hydroxyphenylboronic acid = 95.0 87199-18-6 - Sigma-Aldrich.

- 1256355-34-6|(4-Formyl-2,6-dimethoxyphenyl)boronic acid - BLDpharm.

- 3-Formylpyridine-4-boronic acid [ 1256355-58-4 ].

- (3-(3-Fluoropropoxy)phenyl)boronic acid - CHIRALEN.

- Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids.

- Process for the preparation of substituted phenylboronic acids - Google Patents.

- Phenylboronic acid:Synthesis,reactions - ChemicalBook.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid - University of Pittsburgh.

- Phenylboronic acid – preparation and application - Georganics.

- eMolecules 3-Chloro-4-pyridineboronic acid hydrate | 1256355-22-2 | 5G | Fisher Scientific.

Sources

An In-depth Technical Guide to (3-(3-Fluoropropoxy)phenyl)boronic acid: Physicochemical Properties and Applications in Drug Discovery

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Medicinal Chemistry

(3-(3-Fluoropropoxy)phenyl)boronic acid is a specialized building block of significant interest to researchers and professionals in drug development. Its unique trifunctional nature, combining a phenylboronic acid moiety, a flexible propoxy linker, and a terminal fluorine atom, offers a compelling set of features for medicinal chemistry. The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern pharmaceutical synthesis.[1] The introduction of a fluoropropoxy chain can favorably modulate key drug-like properties, including metabolic stability, lipophilicity, and binding interactions, by altering the electronic and conformational landscape of the parent molecule.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and applications of (3-(3-Fluoropropoxy)phenyl)boronic acid, grounded in established principles of boronic acid chemistry and tailored for a scientific audience. While direct experimental data for this specific molecule is not extensively available in the public domain, this guide synthesizes information from closely related analogs and computational predictions to offer a robust working profile.

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a molecule are critical determinants of its behavior in both chemical reactions and biological systems. The following table summarizes the key predicted and inferred properties of (3-(3-Fluoropropoxy)phenyl)boronic acid.

| Property | Value (Predicted/Inferred) | Source/Basis |

| Molecular Formula | C₉H₁₂BFO₃ | - |

| Molecular Weight | 198.00 g/mol | Calculated |

| Appearance | White to off-white solid | Inferred from related phenylboronic acids[2] |

| Melting Point | Not available (likely in the range of 100-150 °C) | Inferred from analogs such as 3-Fluorophenylboronic acid |

| Boiling Point | Not available (decomposes on heating) | General property of boronic acids |

| Solubility | Poorly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, methanol, THF) | Inferred from solubility studies of phenylboronic acids[3][4][5][6] |

| pKa | ~8.5 - 9.0 | Inferred from pKa studies of substituted phenylboronic acids[7] |

Synthesis and Characterization: A Practical Approach

The synthesis of (3-(3-Fluoropropoxy)phenyl)boronic acid can be achieved through established methodologies for the preparation of arylboronic acids. A common and effective route involves the reaction of a corresponding aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.

Hypothetical Synthetic Workflow

Caption: A representative synthetic workflow for (3-(3-Fluoropropoxy)phenyl)boronic acid.

Detailed Experimental Protocol (Hypothetical)

-

Grignard Reagent Formation: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings. Add a solution of 1-bromo-3-(3-fluoropropoxy)benzene in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or the addition of a small crystal of iodine if necessary. Stir the reaction mixture at room temperature until the magnesium is consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath). To this, add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Characterization Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected to show characteristic signals for the aromatic protons, the methylene protons of the propoxy chain, and a broad singlet for the B(OH)₂ protons.

-

¹³C NMR: Will display signals for the aromatic carbons and the aliphatic carbons of the propoxy chain. The carbon attached to the boron atom may be broad or unobserved.

-

¹⁹F NMR: A triplet is expected for the terminal fluorine atom, coupled to the adjacent methylene protons.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), C-O stretching of the ether, and C-F stretching.[8]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Applications in Drug Discovery: A Versatile Building Block

The unique structural features of (3-(3-Fluoropropoxy)phenyl)boronic acid make it a valuable tool in several areas of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl and heteroaryl structures, which are prevalent motifs in many approved drugs.[1]

Caption: The role of (3-(3-Fluoropropoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling.

Modulation of Pharmacokinetic Properties

The fluoropropoxy side chain can be strategically employed to fine-tune the pharmacokinetic profile of a lead compound:

-

Metabolic Stability: The presence of a fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life of a drug candidate.

-

Lipophilicity and Permeability: The fluoropropoxy group can modulate the lipophilicity of a molecule, which in turn influences its absorption, distribution, and permeability across biological membranes.

Safety and Handling

While specific toxicity data for (3-(3-Fluoropropoxy)phenyl)boronic acid is not available, general precautions for handling boronic acids should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[9][10]

-

Storage: Store in a cool, dry place, away from moisture and strong oxidizing agents. Boronic acids can undergo dehydration to form boroxines, so storage in a desiccator or under an inert atmosphere is recommended for long-term stability.[2]

Conclusion

(3-(3-Fluoropropoxy)phenyl)boronic acid is a valuable and versatile building block for drug discovery and development. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the beneficial effects of the fluorinated side chain on drug-like properties, makes it an attractive tool for medicinal chemists. While a comprehensive experimental dataset for this specific molecule is yet to be established, this guide provides a solid foundation for its synthesis, characterization, and application based on the well-understood chemistry of related phenylboronic acids.

References

- Supplementary Material - The Royal Society of Chemistry. (n.d.).

- [3-Fluoro-5-(3-phenoxypropoxy)phenyl]boronic acid | C15H16BFO4 | CID 81314235. (2026, January 3). PubChem.

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- CAS 179113-90-7 3-(Trifluoromethoxy)phenylboronic Acid - Building Block / BOC Sciences. (n.d.).

- SAFETY DATA SHEET - Fluorochem. (2024, December 19).

- (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. (n.d.).

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.).

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (n.d.). MDPI.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI.

- Phenylboronic acid. (n.d.). In Wikipedia.

- 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. (n.d.). PubChem.

- Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. (n.d.).

- (4-(3-Fluoropropoxy)phenyl)boronic acid | C9H12BFO3 | CID 45158763. (n.d.). PubChem.

- Figure S17. 1 H NMR and 13 C NMR spectra of FNB. (n.d.). ResearchGate.

- Experimental and theoretical, 1 H and 13 C NMR isotropic chemical... (n.d.). ResearchGate.

- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020, June 6). SpringerLink.

- Solubility of phenylboronic compounds in water. (2017, November 2). SciSpace.

- On the Computational Determination of the pKa of Some Arylboronic Acids. (n.d.). MDPI.

- Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. (n.d.). University of Pittsburgh.

- Solubility of phenylboronic compounds in water. (2017, November 2). Mediterranean Journal of Chemistry.

- Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate.

- 1 H NMR spectra of (a) poly(VPBA-co-MA), (b) poly(VPBA-co-CA) and (c)... (n.d.). ResearchGate.

Sources

- 1. 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 3. d-nb.info [d-nb.info]

- 4. scispace.com [scispace.com]

- 5. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. [3-(TRIFLUOROMETHOXY)PHENYL]BORONIC ACID | CAS 179113-90-7 [matrix-fine-chemicals.com]

- 10. chemscene.com [chemscene.com]

An In-Depth Technical Guide to (3-(3-Fluoropropoxy)phenyl)boronic acid

CAS Number: 915402-01-6

Prepared by: Gemini, Senior Application Scientist

Introduction

(3-(3-Fluoropropoxy)phenyl)boronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis and drug discovery. Its unique structural features—a boronic acid moiety for versatile cross-coupling reactions and a fluoropropoxy chain that can enhance pharmacokinetic properties—make it a valuable reagent for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its synthesis, properties, quality control, and applications, with a focus on providing practical, field-proven insights for researchers.

Boronic acids are organoboron compounds distinguished by a carbon-boron bond and two hydroxyl groups. They are generally stable, crystalline solids with low toxicity, making them amenable to a wide range of laboratory applications[1]. The boronic acid functional group is a mild Lewis acid and is pivotal for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction's tolerance for various functional groups has made it indispensable in the synthesis of complex molecules, including many commercial drugs[2][3].

The "(3-(3-Fluoropropoxy)phenyl)" portion of the molecule introduces specific steric and electronic properties. The fluoropropoxy group, in particular, can be strategically employed in drug design to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets[4].

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of (3-(3-Fluoropropoxy)phenyl)boronic acid is essential for its effective use and characterization.

| Property | Value | Reference |

| CAS Number | 915402-01-6 | [5][6][7] |

| Molecular Formula | C₉H₁₂BFO₃ | [6] |

| Molecular Weight | 198.00 g/mol | [6] |

| Appearance | White to off-white solid (expected) | General knowledge |

| Purity | ≥98% (typical commercial grade) | [7] |

| Storage | 2-8°C, under inert atmosphere | [7] |

Spectroscopic Characterization (Predicted and Interpreted)

While specific spectra for this exact compound are not publicly available, the following is an expert interpretation of the expected spectroscopic data based on analogous structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propoxy chain, and the acidic protons of the boronic acid group. The protons on the carbon adjacent to the fluorine will exhibit a characteristic splitting pattern due to coupling with the ¹⁹F nucleus.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon atom directly bonded to the boron is often difficult to observe due to quadrupolar relaxation[8]. The carbon atoms in the fluoropropoxy chain will show coupling with the fluorine atom.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group. A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration[4][9]. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode would likely show a prominent peak for the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Synthesis of (3-(3-Fluoropropoxy)phenyl)boronic acid

Proposed Synthetic Workflow

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for analogous compounds[11][12].

Step 1: Synthesis of 1-Bromo-3-(3-fluoropropoxy)benzene

-

To a solution of 3-bromophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and 1-bromo-3-fluoropropane (1.2 eq).

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-bromo-3-(3-fluoropropoxy)benzene.

Step 2 & 3: Borylation and Hydrolysis to form (3-(3-Fluoropropoxy)phenyl)boronic acid

-

Dissolve 1-bromo-3-(3-fluoropropoxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C. Stir for 1 hour at this temperature.

-

Causality: This step generates the aryllithium intermediate. The low temperature is critical to prevent side reactions.

-

-

To the aryllithium solution, add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70°C.

-

Causality: The highly electrophilic boron atom of the borate ester is attacked by the nucleophilic aryllithium. An excess of the borate ester is used to ensure complete conversion.

-

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture to 0°C and quench by the slow addition of 2 M aqueous hydrochloric acid (HCl), adjusting the pH to ~2.

-

Causality: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to afford pure (3-(3-Fluoropropoxy)phenyl)boronic acid.

Quality Control and Analysis: High-Performance Liquid Chromatography (HPLC)

Purity assessment is crucial for ensuring the reliability of subsequent reactions. Reversed-phase HPLC (RP-HPLC) is a standard method for analyzing the purity of boronic acids[13][14].

Illustrative HPLC Method

This method is a general starting point and may require optimization for specific instrumentation and purity requirements.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Self-Validation and Trustworthiness: The purity of the boronic acid is determined by the area percentage of the main peak. The presence of impurities, such as the corresponding boroxine (the tricyclic anhydride formed by dehydration of three boronic acid molecules), may be observed. In some cases, boroxines can be difficult to separate from the boronic acid by RP-HPLC, as they can exist in equilibrium in the presence of water in the mobile phase[15].

Application in Suzuki-Miyaura Cross-Coupling

A primary application of (3-(3-Fluoropropoxy)phenyl)boronic acid is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures, which are prevalent in many pharmaceuticals[2].

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of (3-(3-Fluoropropoxy)phenyl)boronic acid with an aryl bromide.

-

To an oven-dried Schlenk tube, add the aryl bromide (1.0 eq), (3-(3-Fluoropropoxy)phenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Causality: The palladium catalyst is the core of the catalytic cycle. The base is required to activate the boronic acid for the transmetalation step. An excess of the boronic acid is often used to drive the reaction to completion.

-

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 ratio).

-

Causality: Many Suzuki couplings are performed in a two-phase system to facilitate the dissolution of both the organic-soluble reagents and the inorganic base.

-

-

Heat the reaction mixture to 80-100°C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

(3-(3-Fluoropropoxy)phenyl)boronic acid is a highly functionalized building block with significant potential in the development of novel pharmaceuticals and advanced materials. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular architectures. The fluoropropoxy moiety offers a strategic tool for fine-tuning the physicochemical properties of the target molecules. This guide provides a foundational understanding and practical protocols to enable researchers to effectively utilize this valuable reagent in their synthetic endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluorophenylboronic acid. Retrieved from [Link]

- Google Patents. (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

-

Lima, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4232. Retrieved from [Link]

-

MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Xidian Experimental. (n.d.). (3-(3-Fluoropropoxy)phenyl)boronic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

van Leeuwen, F. W. B., et al. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Retrieved from [Link]

-

PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of various catalysts in Suzuki coupling of 3 with phenyl boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Does any one have a general idea about Boronic acids HPLC methods?. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. 915402-01-6 | (3-(3-Fluoropropoxy)phenyl)boronic acid - AiFChem [aifchem.com]

- 7. (3-(3-Fluoropropoxy)phenyl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. mdpi.com [mdpi.com]

- 13. edepot.wur.nl [edepot.wur.nl]

- 14. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of (3-(3-Fluoropropoxy)phenyl)boronic Acid in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of process chemistry, formulation development, and reaction optimization. (3-(3-Fluoropropoxy)phenyl)boronic acid is a valuable building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions. Understanding its solubility profile in various organic solvents is critical for its effective use, from ensuring homogeneous reaction conditions to designing efficient crystallization and purification protocols. This guide provides a comprehensive technical overview of the factors governing the solubility of this specific boronic acid. While direct, quantitative solubility data for this compound is not extensively published, this document synthesizes foundational principles of boronic acid chemistry, presents empirical data from structurally analogous compounds, and provides a robust experimental framework for determining its solubility with high fidelity. We will delve into the critical physicochemical properties of the target molecule, the complex equilibria that dictate its solution-state behavior, and a detailed, field-proven methodology for its solubility assessment.

Core Physicochemical Principles Governing Solubility

The solubility of (3-(3-Fluoropropoxy)phenyl)boronic acid is not governed by a single parameter but is a multifactorial property derived from its unique molecular architecture. A priori assessment of its structure allows for a strong predictive understanding of its behavior.

1.1. Structural Analysis

The molecule can be deconstructed into three key domains, each contributing to its overall physicochemical profile:

-

The Boronic Acid Moiety (-B(OH)₂): This functional group is the primary driver of polarity. It is a weak Lewis acid and is capable of acting as both a hydrogen bond donor (via the -OH groups) and acceptor (via the oxygen lone pairs). This dual nature facilitates strong interactions with polar protic and aprotic solvents.

-

The Phenyl Ring: The aromatic core provides a nonpolar, hydrophobic character, promoting solubility in solvents with some aromatic or nonpolar characteristics.

-

The 3-Fluoropropoxy Side Chain (-O(CH₂)₃F): This group introduces several effects. The ether linkage adds a polar, hydrogen bond accepting site. The alkyl chain contributes to lipophilicity, while the terminal fluorine atom adds polarity without participating in hydrogen bonding, potentially influencing crystal lattice energies and dipole interactions.

1.2. The Critical Boronic Acid-Boroxine Equilibrium

A defining characteristic of boronic acids is their propensity to undergo reversible, concentration-dependent dehydration in solution to form a cyclic trimeric anhydride known as a boroxine.[1][2][3] This equilibrium is the single most important factor complicating solubility studies.

-

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

The position of this equilibrium is highly sensitive to the solvent, temperature, and the presence of trace amounts of water.[4][5] Anhydrous, non-polar solvents can drive the equilibrium toward the less polar boroxine, while the presence of water favors the monomeric boronic acid.[4] This dynamic interconversion means that a "solubility value" may represent the combined solubility of two distinct species, making standardized, equilibrium-based measurements essential. The formation of boroxine is often an entropically driven process, favored at higher temperatures due to the release of water molecules.[1]

Predictive Solubility Profile Based on Analogous Compounds

While specific data for (3-(3-Fluoropropoxy)phenyl)boronic acid is sparse, extensive studies on phenylboronic acid and its substituted derivatives provide a reliable predictive framework.[6][7][8][9] The general trend is that solubility is highest in polar, hydrogen-bond accepting solvents and lowest in nonpolar hydrocarbons.

Table 1: Experimental Solubility of Phenylboronic Acid in Various Organic Solvents at Different Temperatures (Mole Fraction, x)

| Solvent | Dielectric Constant (ε) | 293.15 K (20 °C) | 303.15 K (30 °C) | 313.15 K (40 °C) | 323.15 K (50 °C) |

| Methylcyclohexane | 2.02 | < 0.001 | < 0.001 | 0.001 | 0.001 |

| Dipropyl Ether | 3.38 | 0.055 | 0.080 | 0.115 | 0.160 |

| Chloroform | 4.81 | 0.012 | 0.020 | 0.033 | 0.052 |

| 3-Pentanone | 17.0 | 0.095 | 0.135 | 0.185 | 0.250 |

| Acetone | 20.7 | 0.110 | 0.155 | 0.210 | 0.280 |

Data synthesized from Leszczyński et al., Journal of Solution Chemistry (2020).[6][8][10]

Interpretation and Extrapolation:

-

High Solubility in Ketones and Ethers: Solvents like acetone and dipropyl ether are excellent hydrogen bond acceptors, readily solvating the -B(OH)₂ group. Phenylboronic acid exhibits its highest solubility in these classes of solvents.[8] It is highly probable that (3-(3-Fluoropropoxy)phenyl)boronic acid will also be highly soluble in solvents like acetone, THF, 2-MeTHF, and CPME.

-

Moderate Solubility in Chlorinated Solvents: Chloroform shows moderate solvating power.[8]

-

Insolubility in Hydrocarbons: As expected, the highly polar boronic acid is virtually insoluble in nonpolar alkanes like methylcyclohexane.[8] This property is often exploited for purification, where hydrocarbons can be used as anti-solvents or for washing away nonpolar impurities.

-

Effect of the 3-Fluoropropoxy Group: Compared to the parent phenylboronic acid, the added fluoropropoxy chain on the target molecule will increase both its polarity and its molecular weight. The increase in polarity from the ether and fluoride moieties is expected to further enhance solubility in polar solvents like acetone and THF. Conversely, the increased lipophilicity of the propyl chain may slightly improve solubility in less polar solvents compared to simpler analogs, although it will likely remain poorly soluble in pure hydrocarbons.

A Validated Protocol for Thermodynamic Solubility Measurement

To obtain reliable and reproducible data, a robust experimental methodology is required. The dynamic (synthetic) method is a superior approach for boronic acids as it carefully controls temperature and composition to precisely determine the equilibrium point, mitigating some of the challenges posed by the slow kinetics of the boroxine equilibrium.[9][10]

3.1. Principle of the Dynamic Method

A precisely weighed mixture of the solute ((3-(3-Fluoropropoxy)phenyl)boronic acid) and the solvent is heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles dissolve to form a clear, homogeneous solution is recorded. This temperature represents the equilibrium solubility for that specific concentration. By repeating this process for multiple compositions, a full solubility curve can be constructed.

3.2. Step-by-Step Experimental Workflow

-

Preparation:

-

Ensure the (3-(3-Fluoropropoxy)phenyl)boronic acid is of high purity and its solid form is well-characterized (e.g., via XRPD).

-

Use high-purity, anhydrous solvents to minimize the impact of water on the boroxine equilibrium.

-

Prepare a series of vials with precisely known masses of the boronic acid and the chosen solvent, covering a range of mole fractions. An analytical balance with at least 0.1 mg readability is required.

-

-

Measurement:

-

Place a vial in a temperature-controlled apparatus equipped with a magnetic stirrer and a calibrated temperature probe.

-

Begin stirring to ensure the suspension is homogeneous.

-

Heat the sample at a slow, constant rate (e.g., 0.1-0.3 °C/min). A slow rate is critical for ensuring the system remains at or near thermal equilibrium.

-

Monitor the sample visually or with a turbidity/light-scattering probe.

-

Record the temperature at the exact moment the solution becomes perfectly clear. This is the dissolution temperature (T_clear).

-

-

Validation and Data Collection:

-

After dissolution, slowly cool the sample at the same rate. Record the temperature at which turbidity or the first crystals reappear (T_cloudy).

-

The true equilibrium temperature lies between T_clear and T_cloudy. The difference between these two values (the Metastable Zone Width) provides an internal validation of the measurement quality. A smaller difference indicates a more accurate determination.

-

Repeat the measurement for each prepared composition to generate a dataset of mole fraction vs. temperature.

-

3.3. Diagram of the Experimental Workflow

Caption: Workflow for Dynamic Solubility Determination.

Practical Implications and Solvent Selection Strategy

The acquired solubility data is directly applicable to critical process decisions in a research and development setting.

4.1. Application-Driven Solvent Choice

-

For Chemical Reactions (e.g., Suzuki Coupling): High solubility at the reaction temperature is paramount to ensure a homogeneous mixture, maximize reaction rates, and avoid mass transfer limitations. Solvents like THF, 2-MeTHF, acetone, or dioxane are likely excellent candidates. The choice may also be influenced by the solubility of the other reagents and the catalyst.

-

For Crystallization/Purification: A solvent system that exhibits high solubility at elevated temperatures but low solubility at room temperature or below is ideal. This large positive temperature gradient allows for high recovery of purified material upon cooling. The data from the dynamic method directly reveals this gradient. A solvent like chloroform or a mixed solvent system (e.g., Toluene/Heptane) might be suitable.[8]

-

For Formulation: For liquid formulations, a solvent that provides high solubility at ambient and storage temperatures is required. For solid formulations, an understanding of solubility in various solvents is key to developing spray drying or lyophilization processes.

4.2. Logical Framework for Solvent Selection

The following diagram illustrates a logical process for selecting an appropriate solvent system based on the intended application.

Caption: Decision tree for application-based solvent selection.

Conclusion

References

-

Tokunaga, Y., Ueno, H., Shimomura, Y., & Seo, T. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790. [Link available at: [Link]][1][2][3]

-

Kua, J., & Houk, K. N. (2007). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 111(4), 548-554. [Link available at: [Link]][4]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link available at: [Link]][6][7][8][11]

-

Yoshida, K., & Shiro, M. (2020). Hydrostability of Boroxines. Asian Journal of Organic Chemistry, 9(10), 1534-1544. [Link available at: [Link]][5]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4535–4542. [Link available at: [Link]][9]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link available at: [Link]][12]

-

Takács, S., & Szakács, Z. (2021). Towards more accurate solubility measurements with real time monitoring: a carvedilol case study. Journal of Pharmaceutical and Biomedical Analysis, 204, 114258. [Link available at: [Link]][13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Formation of boroxine: Its stability and thermodynamic parameters in solution | Semantic Scholar [semanticscholar.org]

- 3. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 4. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. application.wiley-vch.de [application.wiley-vch.de]

- 13. real.mtak.hu [real.mtak.hu]

1H NMR and 13C NMR of (3-(3-Fluoropropoxy)phenyl)boronic acid

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (3-(3-Fluoropropoxy)phenyl)boronic acid

Introduction

(3-(3-Fluoropropoxy)phenyl)boronic acid is a bifunctional organic compound featuring a phenylboronic acid moiety and a fluorinated aliphatic side chain. Phenylboronic acids are crucial building blocks in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and are widely used in the development of sensors, and pharmaceuticals. The incorporation of fluorine can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making fluorinated analogues like this compound of particular interest to drug development professionals.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of (3-(3-Fluoropropoxy)phenyl)boronic acid, grounded in fundamental principles and spectral data from related structures. We will dissect the expected chemical shifts, multiplicities, and coupling constants, offering a predictive framework for researchers. This document is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of substituted phenylboronic acids.

Molecular Structure and NMR-Active Nuclei

A thorough NMR analysis begins with a clear understanding of the molecule's topology and the unique chemical environments of its NMR-active nuclei (¹H and ¹³C).

The molecule possesses:

-

Four chemically distinct aromatic protons: H2, H4, H5, and H6.

-

Two exchangeable hydroxyl protons: -B(OH)₂.

-

Three distinct aliphatic methylene (CH₂) groups: Designated α, β, and γ relative to the oxygen atom.

-

Nine unique carbon environments: Six aromatic and three aliphatic.

The meta-substitution pattern on the phenyl ring, combined with the flexible fluoropropoxy chain, gives rise to a characteristic and informative NMR signature.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum can be divided into three principal regions: the downfield aromatic region, the mid-field aliphatic region, and a broad, solvent-dependent signal for the boronic acid protons. The analysis below assumes a standard deuterated solvent like DMSO-d₆, which is ideal for boronic acids.

Aromatic Region (δ 7.0 – 7.8 ppm)

The electronic properties of the substituents dictate the chemical shifts. The boronic acid group [-B(OH)₂] is weakly electron-withdrawing, while the alkoxy group (-OR) is electron-donating through resonance and weakly withdrawing through induction.

-

H2 & H6: These protons are ortho to the electron-withdrawing boronic acid group, which deshields them, shifting them downfield. H6 is also ortho to the electron-donating alkoxy group, which provides some shielding. H2 is meta to the alkoxy group. Therefore, H2 and H6 will be the most downfield aromatic signals.

-

H2: Expected to appear as a broad singlet or a narrow triplet, coupled weakly to H4 and H6. Approximate shift: δ 7.45 ppm .

-

H6: Expected to be a doublet of doublets, due to coupling with H5 (³JHH ≈ 7.5 Hz) and H4 (⁴JHH ≈ 1.5 Hz). Approximate shift: δ 7.40 ppm .

-

-

H4 & H5: These protons are ortho and para to the electron-donating alkoxy group, and are thus more shielded (shifted upfield) relative to benzene (δ 7.27 ppm).[1]

-

H4: This proton is meta to both substituents. It will likely appear as a triplet with a typical ortho coupling constant (³JHH ≈ 7.8 Hz) from coupling to H5 and H6. Approximate shift: δ 7.30 ppm .

-

H5: This proton is ortho to the alkoxy group and meta to the boronic acid. It is expected to be a doublet of doublets. Approximate shift: δ 7.05 ppm .

-

Aliphatic Chain Region (δ 2.1 – 4.7 ppm)

The signals for the fluoropropoxy chain are highly characteristic due to spin-spin coupling between adjacent protons (³JHH) and coupling between protons and the fluorine nucleus (²JHF and ³JHF).

-

CH₂(γ)-F: This methylene group is directly attached to the highly electronegative fluorine atom, causing significant deshielding. The protons will be split into a triplet by the adjacent β-protons (³JHH ≈ 6.0 Hz), and each peak of that triplet will be further split into a doublet by the fluorine atom (²JHF ≈ 47 Hz).[2] This results in a doublet of triplets (dt) . Approximate shift: δ 4.65 ppm .

-

O-CH₂(α): These protons are deshielded by the adjacent oxygen atom. They are split into a triplet by the β-protons (³JHH ≈ 6.0 Hz). Approximate shift: δ 4.10 ppm .

-

-CH₂(β)-: This central methylene group is coupled to the α-protons and the γ-protons. It is also coupled to the fluorine atom three bonds away (³JHF ≈ 25 Hz). The signal is expected to be complex, appearing as a doublet of quintets (dq) or a more complex multiplet. Approximate shift: δ 2.20 ppm .

Boronic Acid Protons (δ ~8.0 ppm, variable)

-

-B(OH)₂: The two protons of the boronic acid hydroxyl groups are acidic and undergo rapid exchange with each other and with any trace water in the NMR solvent. This results in a single, often broad, resonance. Its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it typically appears around δ 8.0 ppm .[3]

Table 1: Summary of Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Assigned Proton | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) |

| B(OH)₂ | ~8.0 | Broad Singlet (br s) | - |

| H2 | 7.45 | Triplet (t) or Singlet (s) | J ≈ 1.8 |

| H6 | 7.40 | Doublet of Doublets (dd) | ³JH6-H5 ≈ 7.5, ⁴JH6-H4 ≈ 1.5 |

| H4 | 7.30 | Triplet (t) | ³JH4-H5 ≈ 7.8 |

| H5 | 7.05 | Doublet of Doublets (dd) | ³JH5-H4 ≈ 7.8, ³JH5-H6 ≈ 7.5 |

| CH₂(γ) | 4.65 | Doublet of Triplets (dt) | ²JHF ≈ 47.0, ³JHH ≈ 6.0 |

| CH₂(α) | 4.10 | Triplet (t) | ³JHH ≈ 6.0 |

| CH₂(β) | 2.20 | Multiplet (m) | ³JHF ≈ 25.0, ³JHH ≈ 6.0 |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. Key features include the broad signal for the carbon attached to boron and the distinct C-F couplings in the aliphatic chain.

Aromatic Region (δ 115 – 160 ppm)

-

C3 (-O): The carbon atom directly attached to the electronegative oxygen of the ether linkage will be the most deshielded aromatic carbon, appearing furthest downfield. Approximate shift: δ 158.5 ppm .

-

C1 (-B): The ipso-carbon attached to the boron atom is often difficult to observe. Its signal is broadened due to quadrupolar relaxation of the attached boron nucleus (¹¹B and ¹⁰B), and may sometimes be absent entirely.[4][5] When observed, it is typically found around δ 135 ppm (broad) .

-

C5: This carbon is ortho to the electron-donating alkoxy group and will be significantly shielded. Approximate shift: δ 129.5 ppm .

-

C6, C4, C2: These carbons will have shifts influenced by their position relative to the two substituents. Approximate shifts: δ 122.5 ppm (C6) , δ 118.0 ppm (C4) , δ 117.5 ppm (C2) .

Aliphatic Chain Region (δ 30 – 85 ppm)

Carbon-fluorine coupling is a powerful diagnostic tool. The magnitude of the JCF coupling constant is dependent on the number of intervening bonds.[6]

-

CH₂(γ)-F: This carbon will exhibit a large one-bond C-F coupling constant (¹JCF). This direct coupling is typically in the range of 150-250 Hz, resulting in a doublet.[6] The high electronegativity of fluorine also shifts this carbon significantly downfield. Approximate shift: δ 82.0 ppm (d, ¹JCF ≈ 165 Hz) .

-

O-CH₂(α): The carbon adjacent to the ether oxygen. It will experience a weak four-bond coupling to fluorine (⁴JCF), which may not be resolved. Approximate shift: δ 66.0 ppm .

-

-CH₂(β)-: The central carbon of the propyl chain. It will be split into a doublet by the three-bond C-F coupling (³JCF ≈ 20 Hz). Approximate shift: δ 30.5 ppm (d, ³JCF ≈ 20 Hz) .

Table 2: Summary of Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Assigned Carbon | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C3 | 158.5 | Singlet | - |

| C1 | ~135.0 | Broad Singlet | - |

| C5 | 129.5 | Singlet | - |

| C6 | 122.5 | Singlet | - |

| C4 | 118.0 | Singlet | - |

| C2 | 117.5 | Singlet | - |

| C(γ) | 82.0 | Doublet | ¹JCF ≈ 165 |

| C(α) | 66.0 | Singlet | - |

| C(β) | 30.5 | Doublet | ³JCF ≈ 20 |

Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible NMR data.

Sample Preparation

Rationale: The choice of solvent is critical. DMSO-d₆ is highly recommended for phenylboronic acids as it is an excellent solvent for this class of compounds and its residual water peak does not typically interfere with key signals. The use of an internal standard (TMS) provides a universal reference point (δ 0.0 ppm).

-

Accurately weigh 10-15 mg of (3-(3-Fluoropropoxy)phenyl)boronic acid.

-

Transfer the solid to a clean, dry standard 5 mm NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS).

-

Securely cap the NMR tube.

-

Gently vortex or sonicate the tube until the sample is completely dissolved, ensuring a homogenous solution.

NMR Data Acquisition

Rationale: The following parameters are typical for a modern 400 or 500 MHz NMR spectrometer and represent a good starting point for routine characterization. A longer relaxation delay (d1) is important for ensuring accurate integration, especially for quaternary carbons in ¹³C NMR.

¹H NMR Spectrum:

-

Spectrometer: 500 MHz

-

Pulse Program: zg30 (standard 30° pulse)

-

Number of Scans (ns): 16

-

Relaxation Delay (d1): 2.0 seconds

-

Acquisition Time (aq): ~4.0 seconds

-

Spectral Width (sw): 20 ppm (-5 to 15 ppm)

¹³C{¹H} NMR Spectrum (Proton Decoupled):

-

Spectrometer: 125 MHz

-

Pulse Program: zgpg30 (power-gated decoupling)

-

Number of Scans (ns): 1024 (or more, as needed for signal-to-noise)

-

Relaxation Delay (d1): 5.0 seconds

-

Acquisition Time (aq): ~1.5 seconds

-

Spectral Width (sw): 240 ppm (-10 to 230 ppm)

Conclusion

The ¹H and ¹³C NMR spectra of (3-(3-Fluoropropoxy)phenyl)boronic acid provide a wealth of structural information that is essential for its unambiguous identification. The key diagnostic features in the ¹H NMR spectrum are the characteristic splitting patterns of the aromatic protons due to the meta-substitution and the highly informative doublet of triplets for the terminal -CH₂F group. In the ¹³C NMR spectrum, the large one-bond C-F coupling constant for the terminal carbon and the smaller three-bond coupling for the central carbon of the propyl chain serve as definitive confirmation of the fluoropropoxy moiety. By understanding these predicted patterns, researchers can confidently interpret experimental data to verify the structure and assess the purity of their synthesized material, facilitating its effective use in drug discovery and materials science applications.

References

-

SDSU Chemistry. 11B NMR Chemical Shifts. [Online] Available at: [Link][7]

-

National Center for Biotechnology Information. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. [Online] PubMed Central. Available at: [Link][8]

-

ACS Publications. (1976). Carbon-13 nuclear magnetic resonance studies of organoboranes. [Online] The Journal of Organic Chemistry. Available at: [Link][9]

-

ResearchGate. (2021). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. [Online] Available at: [Link][10]

-

Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Online] RSC Publishing. Available at: [Link][6]

-

AIP Publishing. (1959). NMR Fluorine‐Fluorine Coupling Constants in Saturated Organic Compounds. [Online] The Journal of Chemical Physics. Available at: [Link][11]

-

ResearchGate. (2025). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). [Online] Available at: [Link][12]

-

ResearchGate. (2021). 13C-NMR chemical shifts (ppm) in acetone-d6, multiplicity and.... [Online] Available at: [Link][13]

-

The Royal Society of Chemistry. Supplementary Material. [Online] Available at: [Link][4]

- Emsley, J.W., Phillips, L. & Wray, V. (1976). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

ResearchGate. (2019). 1H, 11B and 19F NMR chemical shifts of the title compound in various solvents. [Online] Available at: [Link][14]

-

SpectraBase. Phenylboronic acid - Optional[13C NMR] - Chemical Shifts. [Online] Available at: [Link][15]

-

University of Puget Sound. 13C NMR Chemical Shift Table. [Online] Available at: [Link][16]

- Nöth, H., & Wrackmeyer, B. (1978). Nuclear magnetic resonance spectroscopy of boron compounds. Springer-Verlag.

-

University of Regensburg. Chemical shifts. [Online] Available at: [Link][1]

-

Theranostics. (2019). Supporting Information. [Online] Available at: [Link][18]

-

SpectraBase. Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. [Online] Available at: [Link][19]

-

ResearchGate. (2018). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... [Online] Available at: [Link][20]

-

The Royal Society of Chemistry. (2018). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. [Online] Available at: [Link][5]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. J-coupling - Wikipedia [en.wikipedia.org]

- 18. thno.org [thno.org]

- 19. spectrabase.com [spectrabase.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Mass Spectrometric Analysis of (3-(3-Fluoropropoxy)phenyl)boronic acid

Introduction

(3-(3-Fluoropropoxy)phenyl)boronic acid is a key organoboron compound, frequently utilized as a versatile building block in synthetic organic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its application in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates robust and reliable analytical methods for its characterization. Mass spectrometry (MS) stands as a cornerstone technique for confirming molecular identity, assessing purity, and monitoring reaction progress.

However, arylboronic acids present a unique set of challenges for mass spectrometric analysis. Their inherent chemical properties can lead to complex spectra, complicating data interpretation. Boronic acids are prone to dehydration, which can lead to the formation of cyclic anhydride trimers known as boroxines, especially under thermal stress or in the gas phase.[1][2] Furthermore, their amphoteric nature can result in the formation of various adducts and cluster ions within the ion source.[1][3]

This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the successful mass spectrometric analysis of (3-(3-Fluoropropoxy)phenyl)boronic acid. We will move beyond simple data reporting to explain the causality behind methodological choices, offering field-proven protocols for both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques. The protocols described herein are designed as self-validating systems to ensure trustworthy and reproducible results.

The Primary Challenge: Boroxine Formation

The principal obstacle in the mass spectrometry of boronic acids is their propensity to undergo intermolecular dehydration to form a stable, six-membered boroxine ring. This process can occur in the ESI source or during laser desorption in MALDI, leading to a dominant signal at a much higher mass-to-charge ratio (m/z) than the monomeric analyte, potentially suppressing the desired molecular ion signal.

Caption: The dehydration pathway of three boronic acid monomers to form a cyclic boroxine trimer.

Part 1: High-Throughput Analysis via UPLC-ESI-MS

For routine analysis, reaction monitoring, and quantification, Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (UPLC-ESI-MS) is the method of choice.[3] The chromatographic separation minimizes matrix effects and separates the analyte from impurities, while the "soft" nature of ESI reduces the likelihood of in-source thermal degradation compared to other techniques.

Caption: A streamlined workflow for the analysis of (3-(3-Fluoropropoxy)phenyl)boronic acid using UPLC-ESI-MS.

Experimental Protocol: UPLC-ESI-MS

-

Analyte Information :

-

Name : (3-(3-Fluoropropoxy)phenyl)boronic acid

-

Formula : C₉H₁₂BFO₃

-

Monoisotopic Mass : 198.0860 Da

-

-

Sample Preparation :

-

Prepare a stock solution of the analyte at 1 mg/mL in methanol.

-

Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 10 mM Ammonium Acetate). The use of a volatile buffer like ammonium acetate is crucial as it aids in proton transfer during the ESI process, stabilizing the spray and improving ionization efficiency.[1][3]

-

-

Instrumentation & Parameters :

-

The following parameters provide a robust starting point and should be optimized for the specific instrument in use.

-

| Parameter | Setting | Rationale |

| UPLC System | Acquity BEH C18, 1.7 µm, 2.1x50 mm | C18 provides excellent retention for aryl compounds. Sub-2 µm particles allow for high resolution and speed.[3] |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | Volatile buffer that promotes efficient ionization. |

| Mobile Phase B | Acetonitrile | Standard organic solvent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 3 min | A standard screening gradient suitable for rapid analysis. |

| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |

| Column Temp | 40 °C | Reduces viscosity and can improve peak shape. |

| Injection Vol | 2 µL | |

| MS System | Quadrupole Time-of-Flight (Q-TOF) | Provides high resolution and mass accuracy for confident identification. |

| Ionization Mode | ESI Negative & Positive (separate runs) | Boronic acids can ionize in both modes; running both provides complementary information.[4] |

| Capillary Voltage | -2.5 kV (Negative), +3.0 kV (Positive) | Standard voltages to generate a stable electrospray. |

| Source Temp | 120 °C | Kept relatively low to minimize thermal dehydration into boroxines. |

| Desolvation Temp | 350 °C | Efficiently removes solvent from the ESI droplets. |

| Mass Range | m/z 50 - 1000 | Covers the expected monomer, adducts, and potential boroxine trimer. |

Data Interpretation: Expected Ions

Accurate data interpretation requires predicting the various ionic species that may be formed in the ESI source. The high-resolution mass data from a Q-TOF instrument allows for the differentiation of these species from background noise.

| Ion Species | Formula | Calculated m/z | Mode | Notes |

| [M-H]⁻ | C₉H₁₁BFO₃⁻ | 197.0782 | Negative | Deprotonated molecular ion, often a primary ion in negative mode. |

| [M+H]⁺ | C₉H₁₂BFO₃H⁺ | 199.0938 | Positive | Protonated molecular ion. |

| [M+NH₄]⁺ | C₉H₁₂BFO₃NH₄⁺ | 216.1198 | Positive | Adduct with ammonium from the mobile phase buffer. |

| [M+Na]⁺ | C₉H₁₂BFO₃Na⁺ | 221.0680 | Positive | Common sodium adduct from glassware or solvent impurities. |

| [M-H₂O-H]⁻ | C₉H₉BFO₂⁻ | 179.0676 | Negative | Dehydrated species, may indicate in-source degradation. |

| [Boroxine+H]⁺ | C₂₇H₂₇B₃F₃O₆H⁺ | 541.2081 | Positive | Protonated cyclic trimer; its presence indicates significant dehydration.[2] |

Tandem MS (MS/MS) Fragmentation Pathway

To confirm the structure, fragmentation of the precursor ion is performed. For the [M-H]⁻ ion (m/z 197.0782), collision-induced dissociation (CID) would likely proceed via cleavage of the weakest bonds, particularly the ether linkage of the propoxy chain.

Caption: A predicted MS/MS fragmentation pathway for the deprotonated molecular ion of the target analyte.

Part 2: Definitive Characterization by MALDI-MS

While LC-MS is excellent for routine analysis, Matrix-Assisted Laser Desorption/Ionization (MALDI) offers a powerful alternative, especially for definitive structural confirmation without the complications of solvent adducts. However, the energy imparted by the laser can readily induce the dehydration/trimerization of boronic acids.[2]

A highly effective strategy to overcome this is to use a "reactive matrix" that performs an in-situ derivatization on the MALDI plate.[5][6] The matrix 2,5-dihydroxybenzoic acid (DHB) contains a 1,2-diol functionality, which reacts with the boronic acid to form a stable cyclic boronate ester. This covalent trapping prevents boroxine formation and yields a clean, easily interpretable spectrum.[2][5]

Caption: The reaction between the boronic acid analyte and the DHB matrix to form a stable boronate ester.

Experimental Protocol: MALDI-TOF-MS

-

Materials :

-

Analyte solution: 1 mg/mL in methanol.

-

Matrix solution: Saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 Acetonitrile:Water with 0.1% Trifluoroacetic acid (TFA).

-

-

Sample Preparation (Dried-Droplet Method) :

-

On a stainless-steel MALDI target plate, spot 0.5 µL of the matrix solution.

-

Immediately add 0.5 µL of the analyte solution to the matrix droplet.

-

Mix gently with the pipette tip.

-

Allow the spot to air dry completely at room temperature. This co-crystallization process embeds the newly formed boronate ester within the matrix crystals.

-

-

Instrumentation & Parameters :

| Parameter | Setting | Rationale |

| MS System | TOF/TOF Mass Spectrometer | Provides high resolution and MS/MS capabilities. |

| Ionization Mode | Positive | The boronate ester readily accepts a proton. |

| Laser | 337 nm Nitrogen Laser | Standard laser for MALDI instruments. |

| Laser Intensity | Minimum required for signal | Use just enough energy to desorb/ionize to prevent fragmentation. |

| Mass Range | m/z 100 - 1000 | |

| Detection Mode | Reflector | Improves mass resolution and accuracy. |

Data Interpretation: Expected Ion

This method simplifies the spectrum significantly. The primary ion of interest will be the protonated, cyclized adduct of the analyte and the DHB matrix.

-

Analyte (M) : C₉H₁₂BFO₃ (198.0860 Da)

-

DHB Matrix : C₇H₆O₄ (154.0266 Da)

-

Reaction : M + DHB → [M+DHB-2H₂O] + 2H₂O

-

Expected Ion : [M+DHB-2H₂O+H]⁺

-

Calculated m/z : 198.0860 + 154.0266 - (2 * 18.0106) + 1.0078 = 317.0992 Da

The observation of a strong signal at m/z 317.0992 provides unambiguous confirmation of the boronic acid functionality, as only a boronic acid could undergo this specific on-plate reaction with the DHB matrix.

Conclusion

The successful mass spectrometric characterization of (3-(3-Fluoropropoxy)phenyl)boronic acid is readily achievable with a clear understanding of its underlying chemistry. For high-throughput applications and quantitative analysis, a well-optimized UPLC-ESI-MS method in both positive and negative ion modes provides comprehensive data, though care must be taken to minimize in-source dehydration. For definitive structural confirmation, the in-situ derivatization of the analyte with a DHB matrix in a MALDI-MS experiment offers an elegant and robust solution, circumventing the common challenge of boroxine formation and yielding a clean, easily interpretable spectrum. By employing these validated methodologies, researchers can ensure the generation of accurate and trustworthy data essential for advancing their scientific and developmental objectives.

References

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link][3]

-

Arylboronic acid chemistry under electrospray conditions. PubMed, National Institutes of Health. Available at: [Link][7]

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. Available at: [Link][1]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link][4]

-

Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. PubMed, National Institutes of Health. Available at: [Link][8]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. Available at: [Link][2]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC, National Institutes of Health. Available at: [Link][5]

-

Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities. PubMed, National Institutes of Health. Available at: [Link][6]

Sources

- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic acid chemistry in MALDI MS: a step forward in designing a reactive matrix with molecular recognition capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (3-(3-Fluoropropoxy)phenyl)boronic acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of (3-(3-Fluoropropoxy)phenyl)boronic acid, a valuable building block for researchers and professionals in drug discovery and development. This document delves into its commercial availability, chemical properties, handling, and applications, offering field-proven insights to facilitate its effective use in the laboratory.

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

Arylboronic acids are indispensable tools in modern organic synthesis, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction's ability to efficiently form carbon-carbon bonds has made it a cornerstone in the synthesis of complex organic molecules, including many active pharmaceutical ingredients (APIs).[3]

The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance key properties such as metabolic stability, bioavailability, and binding affinity.[3][4] (3-(3-Fluoropropoxy)phenyl)boronic acid combines the synthetic versatility of the boronic acid functional group with the advantageous properties of a fluorinated alkyl ether substituent, making it a highly attractive reagent for the synthesis of novel therapeutics.

Commercial Availability and Sourcing

(3-(3-Fluoropropoxy)phenyl)boronic acid is commercially available from a number of specialized chemical suppliers. Researchers can procure this reagent in various quantities, typically ranging from milligrams to several grams, to suit both discovery and scale-up needs.

Identifying Information:

| Property | Value |

| Chemical Name | (3-(3-Fluoropropoxy)phenyl)boronic acid |

| CAS Number | 915402-01-6[5][6][7][8][9][10] |

| Molecular Formula | C₉H₁₂BFO₃[5] |

| Molecular Weight | 198.00 g/mol [5] |

| Synonyms | [3-(3-fluoropropoxy)phenyl]boronic acid[8][10] |

Table 1: Key Chemical Identifiers

Major Suppliers:

When sourcing this material, it is imperative to request a Certificate of Analysis (CoA) from the supplier to verify its identity and purity. Typical purities offered by commercial vendors are around 98%.[6][8]

Physicochemical Properties and Handling

While detailed experimental data for (3-(3-Fluoropropoxy)phenyl)boronic acid is not extensively published in peer-reviewed literature, its properties can be inferred from data on analogous fluorinated phenylboronic acids and general chemical principles.

Expected Physicochemical Properties:

| Property | Expected Value/Characteristic | Rationale/Comparison |

| Appearance | White to off-white solid | Typical for arylboronic acids. |

| Melting Point | Not available | Varies for substituted phenylboronic acids. |